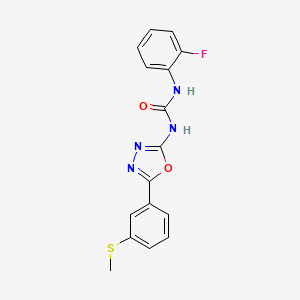

![molecular formula C11H18N2S B2705252 [1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine CAS No. 1343496-67-2](/img/structure/B2705252.png)

[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

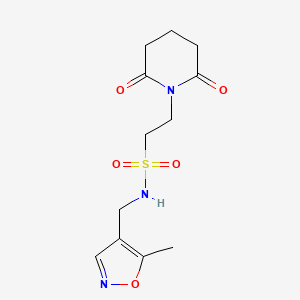

“[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine” is an organic compound that has been studied for its potential as an inhibitor of Lysyl Oxidase (LOX), a secreted copper-dependent amine oxidase . This compound is structurally related to methamphetamine and consists of a thiophene group with an alkyl amine substituent at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene group and an alkyl amine substituent at the 2-position . The thiophene group is a five-membered ring made up of one sulfur atom and four carbon atoms . The alkyl amine substituent is attached at the 2-position of the thiophene ring .Applications De Recherche Scientifique

Asymmetric Synthesis

The compound "[1-Methyl-2-(thiophen-2-yl)piperidin-3-yl]methanamine" and its derivatives are utilized in asymmetric synthesis processes. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines was achieved using related compounds, which involved reduction and hydrogenolysis steps to produce diamines and diamino alcohols. These compounds serve as intermediates for further chemical transformations, illustrating their importance in synthetic organic chemistry (Froelich et al., 1996).

Antiosteoclast Activity

Derivatives of the compound have been synthesized and shown to possess moderate to high antiosteoclast and osteoblast activity. This indicates potential applications in the treatment of bone disorders, such as osteoporosis, by promoting bone formation and inhibiting bone resorption (G. S. Reddy et al., 2012).

Biased Agonists for Serotonin Receptors

Novel derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds preferentially stimulate ERK1/2 phosphorylation over other pathways, showing promise as antidepressant drug candidates due to their high receptor affinity and selectivity, as well as favorable pharmacokinetic profiles (Sniecikowska et al., 2019).

Neuroprotective Potential

Research has explored the neuroprotective potential of compounds in combination with other agents, like quercetin and piperine, against neurotoxicity induced by neurotoxins such as MPTP. Such studies highlight the therapeutic potential of these compounds in neurodegenerative diseases like Parkinson's disease (Singh et al., 2017).

Chemical Imaging and Photocytotoxicity

Iron(III) complexes involving derivatives of the compound have been investigated for their photocytotoxic properties and cellular imaging capabilities. These complexes exhibit significant photocytotoxicity under red light, making them potential candidates for photodynamic therapy in cancer treatment (Basu et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-13-6-2-4-9(8-12)11(13)10-5-3-7-14-10/h3,5,7,9,11H,2,4,6,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKWXOKHANQUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1C2=CC=CS2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

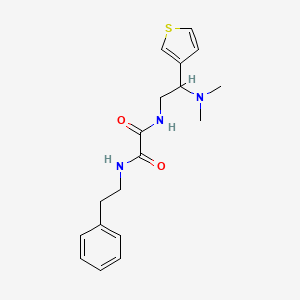

![N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine](/img/structure/B2705169.png)

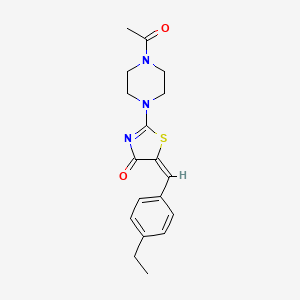

![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2705174.png)

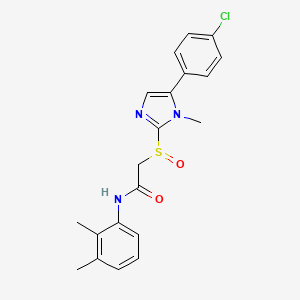

![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide](/img/structure/B2705177.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-propylbenzamide](/img/structure/B2705181.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2705182.png)

![7-Butyl-5-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705183.png)

![2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2705185.png)

![3-[(4-Fluorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2705188.png)

![Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2705189.png)